1-Phenylbutan-2-yl methanesulfonate
Overview
Description
1-Phenyl-2-butylmethanesulphonate is an organic compound with the molecular formula C11H16O3S. It features a phenyl group attached to a butyl chain, which is further connected to a methanesulphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-butylmethanesulphonate can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-butanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired sulphonate ester .
Industrial Production Methods: In an industrial setting, the production of 1-Phenyl-2-butylmethanesulphonate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-butylmethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methanesulphonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Phenyl-2-butylmethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound may be employed in studies involving enzyme inhibition or protein modification.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological pathways and its potential as a drug candidate.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products
Mechanism of Action
The mechanism by which 1-Phenyl-2-butylmethanesulphonate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact mechanism can vary depending on the context of its use and the specific biological or chemical system involved .
Comparison with Similar Compounds
1-Phenyl-2-butylsulfonic acid: Similar in structure but with a sulfonic acid group instead of a sulphonate ester.
1-Phenyl-2-butylmethanesulfonamide: Features a sulfonamide group, differing in its reactivity and applications.
1-Phenyl-2-butylmethanesulfonyl chloride: Contains a sulfonyl chloride group, making it a useful reagent for further chemical transformations.
Uniqueness: 1-Phenyl-2-butylmethanesulphonate stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
1-phenylbutan-2-yl methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-3-11(14-15(2,12)13)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVAYDCULOJQPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)OS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997199 | |
Record name | 1-Phenylbutan-2-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75803-24-6 | |
Record name | Benzeneethanol, alpha-ethyl-, methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075803246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylbutan-2-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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